4-[4-(benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
4-[4-(Benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic triazolone derivative characterized by a benzyloxy-substituted phenyl ring at position 4 of the triazolone core, with methyl groups at positions 2 and 3.
Properties
IUPAC Name |
2,5-dimethyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-13-18-19(2)17(21)20(13)15-8-10-16(11-9-15)22-12-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZILGUIBBYRZFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves the cyclization of appropriate hydrazine derivatives with carbonyl compounds. Commonly, benzyl bromide reacts with phenol to form benzyloxybenzene, which is further reacted with dimethylhydrazine in the presence of a base to form the triazolone ring structure.
Industrial Production Methods: On an industrial scale, the production methods usually involve optimized reaction conditions such as temperature control, solvent selection, and the use of catalysts to improve yield and purity. Industrial processes may also involve continuous flow reactions to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes various reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
4-[4-(Benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one has several applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its possible use in developing pharmaceutical compounds.
Industry: Utilized in the manufacturing of certain polymers and resins.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. It often binds to enzyme active sites or receptor sites, influencing biochemical pathways. The exact mechanism depends on the particular application, such as inhibiting microbial growth or modulating receptor activity in medical uses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazolones exhibit diverse pharmacological activities depending on substituents. Key comparisons include:
Key Observations :
- Substituent Lipophilicity : The benzyloxy group in the target compound may improve membrane permeability compared to W112’s aliphatic heptyloxy chain, while GSK2194069’s benzofuran enhances target specificity .
- Steric and Metabolic Stability: The 2,5-dimethyl groups in the target compound likely reduce metabolic degradation compared to non-methylated analogs like W112 .
Pharmacological Activity Comparison
- Anti-Inflammatory Activity : W112 demonstrates neuroprotection in Alzheimer’s models by suppressing MAPK/NF-κB pathways and reducing pro-inflammatory cytokines (TNF-α, IL-6). The target compound’s benzyloxy group may similarly modulate inflammatory pathways but with distinct kinetics due to aromatic interactions .
- Enzyme Inhibition : GSK2194069 and TVB-2640 inhibit β-ketoacyl-ACP reductase, critical in fatty acid synthesis. The target compound’s lack of bulky heterocycles (e.g., benzofuran) suggests different target specificity .
- Antifungal Activity : Posaconazole derivatives () with piperazine and hydroxyl groups highlight how complex substituents confer antifungal properties, which the target compound’s simpler structure may lack .
Physicochemical Properties
- Molecular Weight : Analogues range from 207.20 (fluorophenyl derivative) to >385 (benzoxazole-thione), with the target compound likely intermediate. Higher molecular weights (e.g., GSK2194069) may limit blood-brain barrier penetration, whereas the target compound’s benzyloxy group could balance lipophilicity for CNS targeting .
- Solubility : The benzyloxy group’s aromaticity may reduce aqueous solubility compared to heptyloxy (W112) but improve it relative to fluorophenyl derivatives .
Biological Activity
4-[4-(Benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazolone derivative with notable biological activities. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound can be described by its IUPAC name: 2,5-dimethyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one. The molecular formula is , with a molecular weight of approximately 299.34 g/mol. Its structure includes a triazole ring and a benzyloxyphenyl group, contributing to its diverse biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 2,5-dimethyl-4-(4-phenylmethoxyphenyl)-1,2,4-triazol-3-one |
| Molecular Formula | C₁₇H₁₇N₃O₂ |
| Molecular Weight | 299.34 g/mol |
| CAS Number | 860786-70-5 |
The biological activity of this compound is primarily attributed to its potential interaction with epoxide hydrolase , an enzyme involved in the biosynthesis of leukotriene B4 (LTB4), a pro-inflammatory mediator. By inhibiting this enzyme, the compound may reduce the production of LTB4 and subsequently modulate inflammatory responses.
Biochemical Pathways
The interaction with epoxide hydrolase suggests that the compound may influence several biochemical pathways related to inflammation and cellular signaling. Specifically, it may alter:
- Leukotriene biosynthesis pathway : Inhibition of epoxide hydrolase could lead to decreased levels of inflammatory mediators.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial and antifungal activities. Preliminary studies suggest that this compound may also possess these properties; however, specific data on its efficacy against various pathogens is limited.
Case Studies and Research Findings
A study focusing on triazole derivatives highlighted their potential as antimicrobial agents. The derivatives demonstrated varying degrees of activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective inhibition at low concentrations .
Comparative Analysis with Similar Compounds
A comparative analysis reveals that structural variations in triazole derivatives can significantly affect their biological activity. For instance:
| Compound Name | Structure Variation | Biological Activity |
|---|---|---|
| 4-(4-Hydroxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | Hydroxyl group instead of benzyloxy | Moderate antimicrobial activity |
| 4-(4-Methoxyphenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one | Methoxy group instead of benzyloxy | Enhanced antifungal properties |
These comparisons suggest that modifications to the phenyl group can lead to variations in reactivity and biological effects.
Q & A
Q. What are the standard synthetic routes for this compound?
The synthesis typically involves refluxing intermediates in polar aprotic solvents (e.g., DMSO or ethanol) with acid catalysts like glacial acetic acid. For example, analogous triazolones are prepared by reacting hydrazides with substituted benzaldehydes under acidic conditions, followed by crystallization using ethanol-water mixtures .
Q. Which spectroscopic techniques confirm the compound's structure?
1H/13C NMR and IR spectroscopy are standard for functional group identification. X-ray crystallography provides definitive structural validation by resolving bond lengths, angles, and hydrogen-bonding networks. For instance, crystal structures of related triazolones confirm planar triazolone rings and substituent orientations .
Q. How is purity assessed during synthesis?
Purity is confirmed via melting point analysis, HPLC, and elemental analysis. Sharp melting points (e.g., 141–143°C for similar compounds) and consistent NMR spectra indicate high purity .
Q. What solvents and reaction conditions optimize synthesis?
Reflux in ethanol or DMSO with catalytic acetic acid is common. Crystallization often requires solvent mixtures (e.g., water-ethanol) and slow cooling to enhance yield .
Q. Has this compound shown antimicrobial activity?
Structurally related triazolones, such as posaconazole, exhibit antifungal activity by inhibiting lanosterol demethylase (CYP51). The benzyloxy group may enhance lipophilicity, influencing membrane penetration .
Advanced Research Questions
Q. How can computational methods aid structural characterization?
Density Functional Theory (DFT) predicts molecular geometry, vibrational spectra, and electronic properties. Bond lengths and angles derived from X-ray crystallography show close agreement with DFT results, validating computational models .
Q. What methodologies determine pKa and its implications?
Potentiometric titration in non-aqueous solvents (e.g., isopropyl alcohol) with tetrabutylammonium hydroxide (TBAH) measures acidity. Half-neutralization potentials (HNPs) correlate with pKa, affecting solubility and bioavailability. For example, HNPs for triazolone derivatives range from 8.2–9.5 in isopropyl alcohol .
Q. How to design structure-activity relationship (SAR) studies?
Synthesize derivatives with modified substituents (e.g., replacing benzyloxy with methoxy or halogens) and test biological activity. Statistical models (e.g., QSAR) correlate structural changes with efficacy. For instance, bulky substituents on the phenyl ring may sterically hinder target binding .
Q. What challenges arise in crystallization, and how are they resolved?
Poor crystal growth is addressed by optimizing solvent polarity (e.g., using methanol-chloroform mixtures) and slow evaporation. X-ray-quality crystals may require temperature-controlled setups .
Q. How does the benzyloxy group influence stability?
The benzyloxy group increases lipophilicity but may undergo oxidative cleavage. Stability studies under varying pH and UV light assess degradation pathways. For example, analogs with electron-withdrawing substituents show enhanced photostability .
Q. How to model biological target interactions computationally?
Molecular docking (e.g., with CYP51) predicts binding modes, while molecular dynamics (MD) simulations evaluate complex stability. Free energy calculations (e.g., MM-PBSA) quantify binding affinities .
Q. What tautomeric forms exist, and how are they analyzed?
The triazolone ring exhibits keto-enol tautomerism. IR spectroscopy detects tautomeric shifts (e.g., C=O vs. O-H stretches), while DFT identifies the most stable form via energy minimization .
Notes
- Avoid commercial sources (e.g., BenchChem) and prioritize peer-reviewed methodologies.
- Advanced questions emphasize mechanistic insights, computational modeling, and experimental optimization.
- Basic questions focus on synthesis, characterization, and initial biological screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
